3-Bromo-5-methylbenzene-1,2-diol
Description
3-Bromo-5-methylbenzene-1,2-diol is a brominated phenolic compound characterized by a diol (two hydroxyl groups) at positions 1 and 2, a bromine substituent at position 3, and a methyl group at position 5 on the benzene ring.
Properties
IUPAC Name |
3-bromo-5-methylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSVZQWKMLTUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity
The antioxidant efficacy of phenolic compounds is influenced by substituents affecting radical stabilization, hydrogen-donating capacity, and steric hindrance.
Key Observations :
- Steric Effects : The tert-butyl group in 3-tert-butyl-5-methylbenzene-1,2-diol enhances radical stability through steric hindrance, making it the most potent antioxidant in its class .
- Electron-Withdrawing Groups: Bromine substituents (e.g., in marine bromophenols) increase electron-withdrawing effects, improving radical scavenging but may reduce solubility . The target compound’s single bromine and methyl group balance moderate radical stabilization with hydrophobicity.
- Hydrogen Donation : Diol groups are critical for hydrogen donation, a mechanism shared across all compared compounds .
Structural and Functional Group Variations
- 3-Bromo-5-methylbenzene-1,2-diamine (C₇H₇BrN₂): Replacing diol (-OH) with diamino (-NH₂) groups reduces hydrogen-bonding capacity and alters reactivity. Diamines are more nucleophilic but less effective in radical scavenging .
- 5-Bromo-3-fluorobenzene-1,2-diol (C₆H₄BrFO₂) : Fluorine’s electronegativity enhances oxidative stability but may reduce bioavailability compared to methyl .
Critical Analysis of Substituent Effects
- Bromine vs. Alkyl Groups: Bromine’s electron-withdrawing nature stabilizes phenoxyl radicals but may reduce solubility. In contrast, alkyl groups (e.g., tert-butyl) provide steric stabilization without compromising lipophilicity .
- Methyl Group Role : The methyl group in this compound offers moderate steric protection and hydrophobicity, positioning it between highly active (tert-butyl) and highly polar (dihydroxy) analogs.
- Diol vs.
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